molecular formula C20H18ClN3O B2703955 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone CAS No. 321998-75-8

1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone

Cat. No.: B2703955
CAS No.: 321998-75-8
M. Wt: 351.83
InChI Key: KBUCOCBPFNXYRK-UHFFFAOYSA-N
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Description

1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a synthetic organic compound characterized by its unique structural features It contains a pyrazole ring substituted with a chlorophenyl group, linked to a phenyl ring, and an azetidinone moiety

Preparation Methods

The synthesis of 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves multiple steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring. This intermediate is then coupled with a phenyl ring through a Suzuki coupling reaction. The final step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions using suitable reagents and conditions .

Chemical Reactions Analysis

1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the presence of the pyrazole and chlorophenyl groups, which enhance binding affinity and specificity. The azetidinone ring also plays a crucial role in stabilizing the compound’s conformation, allowing for effective interaction with target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Properties

IUPAC Name

1-[4-[2-(4-chlorophenyl)pyrazol-3-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c1-20(2)13-23(19(20)25)16-7-3-14(4-8-16)18-11-12-22-24(18)17-9-5-15(21)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUCOCBPFNXYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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